molecular formula C11H19N5 B14814096 N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B14814096
M. Wt: 221.30 g/mol
InChI Key: ITTQVZXMHCLXEC-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a dimethyl group and a methylpiperazine moiety. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce the corresponding amine .

Scientific Research Applications

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-9-8-10(12-2)14-11(13-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3,(H,12,13,14)

InChI Key

ITTQVZXMHCLXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C)NC

Origin of Product

United States

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